molecular formula C8H8N4O B1330109 N-1,3-benzoxazol-2-ylguanidine CAS No. 39123-82-5

N-1,3-benzoxazol-2-ylguanidine

Cat. No.: B1330109
CAS No.: 39123-82-5
M. Wt: 176.18 g/mol
InChI Key: FNGZREDJXWXRBW-UHFFFAOYSA-N
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Description

This compound contains a benzoxazole ring and a guanidine group, which contribute to its distinctive properties and reactivity.

Biochemical Analysis

Biochemical Properties

N-1,3-benzoxazol-2-ylguanidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the inhA enzyme, which is involved in the growth of Mycobacterium tuberculosis . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

The effects of this compound on cells are largely dependent on the type of cell and the cellular processes involved. For example, in the case of Mycobacterium tuberculosis, this compound inhibits the growth of the bacteria by interfering with the function of the inhA enzyme . This enzyme is crucial for the survival and pathogenesis of Mycobacterium tuberculosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the inhA enzyme. By binding to the active site of the enzyme, this compound inhibits the enzyme’s function, thereby preventing the growth of Mycobacterium tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-benzoxazol-2-ylguanidine typically involves the reaction of 2-aminophenol with cyanamide under specific conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the benzoxazole ring. The guanidine group is then introduced through a reaction with a suitable guanidine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-1,3-benzoxazol-2-ylguanidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The benzoxazole ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-1,3-benzoxazol-2-ylguanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-1,3-benzoxazol-2-ylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl benzoxazole sulfonamide
  • 2-piperidine-benzoxazole sulfonamide
  • N-1,3-benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-l-alaninamide

Uniqueness

N-1,3-benzoxazol-2-ylguanidine stands out due to its unique combination of a benzoxazole ring and a guanidine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-7(10)12-8-11-5-3-1-2-4-6(5)13-8/h1-4H,(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGZREDJXWXRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278661
Record name N-1,3-benzoxazol-2-ylguanidine
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URL https://comptox.epa.gov/dashboard/DTXSID00278661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39123-82-5
Record name 2-Guanidinobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39123-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 8967
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Record name Benzoxazolylguanidine
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Record name N-1,3-benzoxazol-2-ylguanidine
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Record name 1-(1,3-benzoxazol-2-yl)guanidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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